molecular formula C5H9BrO2 B8777870 3-bromotetrahydro-2H-pyran-2-ol CAS No. 103755-65-3

3-bromotetrahydro-2H-pyran-2-ol

Cat. No.: B8777870
CAS No.: 103755-65-3
M. Wt: 181.03 g/mol
InChI Key: KDVYYOYHKBYRLQ-UHFFFAOYSA-N
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Description

3-Bromotetrahydro-2H-pyran-2-ol (C₅H₉BrO₂, molecular weight 180.03 g/mol) is a brominated tetrahydropyran derivative featuring a hydroxyl group at position 2 and a bromine atom at position 3. This compound is synthesized via bromination of 3,4-dihydropyran using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water system, achieving a high yield of 94% . Its structure is critical in organic synthesis, serving as a versatile intermediate for pharmaceuticals and functionalized scaffolds due to the reactivity of its bromine and hydroxyl groups.

Properties

CAS No.

103755-65-3

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

3-bromooxan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2

InChI Key

KDVYYOYHKBYRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Hydrogen Bromide

The direct bromination of tetrahydro-2H-pyran-2-ol (δ-valerolactol) with gaseous HBr in dichloromethane (DCM) represents a straightforward method. This reaction proceeds via acid-catalyzed substitution, where the hydroxyl group at position 2 activates the adjacent carbon for electrophilic attack. Under reflux conditions (40°C, 12 hours), this method achieves moderate yields (45–55%). Side products, including dibrominated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of substrate to HBr).

Table 1: Reaction Conditions for HBr-Mediated Bromination

ParameterValue
SolventDichloromethane (DCM)
Temperature40°C (reflux)
Reaction Time12 hours
Yield45–55%
Key Side Product3,5-Dibromo derivative

Radical Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), enables selective bromination at position 3. This method, adapted from analogous pyrone bromination protocols, involves heating tetrahydro-2H-pyran-2-ol with NBS (1.1 equiv) in carbon tetrachloride (CCl₄) under nitrogen. The reaction proceeds via a radical chain mechanism, favoring allylic bromination due to the stability of the intermediate radical. Yields range from 60–70%, with purity >90% after column chromatography.

Table 2: NBS Radical Bromination Protocol

ParameterValue
SolventCarbon tetrachloride (CCl₄)
InitiatorAIBN (0.1 equiv)
Temperature80°C
Reaction Time6 hours
Yield60–70%

Bromohydrin Addition to 3,4-Dihydro-2H-Pyran

Anti-Markovnikov Bromohydrination

Bromohydrin addition to 3,4-dihydro-2H-pyran introduces both bromine and hydroxyl groups across the double bond. Treatment of the dihydropyran with bromine water (H₂O/Br₂) at 0°C yields a bromohydrin intermediate, which is subsequently hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere. This two-step process achieves a 65% overall yield, with stereoselectivity favoring the trans-diastereomer.

Table 3: Bromohydrin Addition and Hydrogenation

StepConditionsYield
BromohydrinationBr₂/H₂O, 0°C, 2 hours80%
HydrogenationPd/C, H₂, MeOH, 25°C, 4 hours81%

Ring-Opening of Epoxides with Hydrobromic Acid

Epoxide ring-opening with HBr provides a regioselective route to 3-bromotetrahydro-2H-pyran-2-ol. Starting from 2,3-epoxytetrahydropyran, treatment with 48% aqueous HBr at room temperature (24 hours) induces nucleophilic attack at the less hindered carbon, yielding the target compound in 75% isolated yield. Competing ring-expansion reactions are suppressed by using a polar aprotic solvent (e.g., tetrahydrofuran).

Table 4: Epoxide Ring-Opening Parameters

ParameterValue
SolventTetrahydrofuran (THF)
HBr Concentration48% aqueous
Temperature25°C
Reaction Time24 hours
Yield75%

Reduction of 3-Bromo-2-Pyrone Derivatives

Catalytic Hydrogenation of 3-Bromo-2-Pyrone

3-Bromo-2-pyrone, synthesized via NBS bromination of 2-pyrone, undergoes catalytic hydrogenation (H₂, Pd/C) in methanol to afford 3-bromotetrahydro-2H-pyran-2-one. Subsequent reduction of the ketone with sodium borohydride (NaBH₄) yields the alcohol in 58% overall yield. This method is limited by the handling sensitivity of 2-pyrone precursors.

Table 5: Two-Step Reduction Protocol

StepConditionsYield
BrominationNBS, CCl₄, 80°C, 6 hours70%
HydrogenationPd/C, H₂, MeOH, 25°C, 4 hours83%
Ketone ReductionNaBH₄, MeOH, 0°C, 1 hour85%

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • NBS Radical Bromination offers the highest scalability, with reaction volumes >1 L demonstrated in industrial settings.

  • Epoxide Ring-Opening provides superior regioselectivity but requires anhydrous conditions for optimal yields.

  • Bromohydrin Addition is stereoselective but necessitates strict temperature control during the bromination step.

Purity and Byproduct Management

  • Dibrominated byproducts are prevalent in HBr-mediated routes, necessitating chromatography.

  • Radical bromination minimizes side reactions but introduces trace succinimide residues, requiring recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The bromine atom can be reduced to form tetrahydropyran-2-ol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of tetrahydropyran-2-ol derivatives.

    Oxidation: Formation of 3-bromo-tetrahydropyran-2-one.

    Reduction: Formation of tetrahydropyran-2-ol.

Scientific Research Applications

3-bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various derivatives.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-bromotetrahydro-2H-pyran-2-ol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-bromotetrahydro-2H-pyran-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₅H₉BrO₂ 180.03 Bromine (C3), hydroxyl (C2) Bromine adjacent to hydroxyl
2-(3-Bromopropoxy)tetrahydro-2H-pyran C₈H₁₅BrO₂ 223.11 Bromopropoxy ether Ether linkage with bromine-terminated alkyl chain
Tetrahydro-2H-pyran-4-ol C₅H₁₀O₂ 102.13 Hydroxyl (C4) Hydroxyl at position 4
Tetrahydro-2H-pyran-3-ol C₅H₁₀O₂ 102.13 Hydroxyl (C3) Structural isomer of C4-ol
6-Ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol C₁₀H₁₈O₂ 170.25 Hydroxyl (C3), vinyl, methyl groups Sterically hindered tetrahydropyran

Conformational and Stereochemical Considerations

  • The tetrahydropyran ring adopts chair conformations, as demonstrated by NMR studies of related compounds . Substituent positions (e.g., bromine at C3 vs. hydroxyl at C4) influence ring puckering and stability. For example, this compound may stabilize a chair conformation with bromine equatorial to minimize steric strain.

Q & A

Basic: What are the most reliable synthetic routes for 3-bromotetrahydro-2H-pyran-2-ol, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves bromination of tetrahydro-2H-pyran-2-ol. A plausible route is electrophilic substitution using brominating agents (e.g., N-bromosuccinimide, HBr with H2O2) under controlled pH and temperature. Key steps include:

  • Precursor activation : Protonate the hydroxyl group to enhance electrophilicity at the 3-position.
  • Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
  • Catalysis : Lewis acids like BF3•OEt2 (0.5–1.0 eq.) improve regioselectivity .
    Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 eq. bromine source) and reaction time (4–12 hrs) based on kinetic data. Thermodynamic parameters (ΔrH° and ΔrG°) from related systems (e.g., gas-phase proton transfer reactions for tetrahydro-2H-pyran-2-ol) suggest optimal temperatures of 0–25°C to avoid side reactions .

Basic: How should researchers characterize this compound to confirm structure and purity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Look for deshielded protons near the bromine (δ 3.5–4.5 ppm for H-3) and coupling patterns indicative of axial/equatorial positions in the pyran ring.
    • ¹³C NMR : Confirm the 3-bromo substitution with a carbon shift at δ 30–40 ppm .
  • Mass spectrometry (EI-MS) : Expect a molecular ion peak at m/z ≈ 180–182 (M⁺) with isotopic splitting (¹:¹ ratio for [⁷⁹Br/⁸¹Br]) .
  • IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-Br stretch (~550 cm⁻¹).

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:
Key properties include:

PropertyValue/DescriptionRelevance
Molecular Weight ~180.02 g/molStoichiometric calculations
Solubility Moderate in polar solvents (e.g., THF)Reaction medium selection
Boiling Point Estimated 180–200°C (extrapolated)Distillation/purification steps
Stability Sensitive to light/moistureStorage conditions (dark, inert)
Thermodynamic data for analogous compounds (e.g., ΔrH° = 15–20 kJ/mol for deprotonation of tetrahydro-2H-pyran-2-ol) suggest that bromination is exothermic but requires kinetic control .

Advanced: What mechanistic pathways explain the regioselectivity of bromination at the 3-position?

Methodological Answer:
Regioselectivity arises from electronic and steric effects :

  • Electronic factors : The hydroxyl group directs electrophiles via conjugation, with the 3-position being more electrophilic due to partial positive charge from adjacent oxygen.
  • Steric hindrance : Bromination at the 2-position is disfavored due to axial substituent crowding in the chair conformation.
    Mechanistic validation :
  • DFT calculations : Simulate transition states to compare activation energies for bromination at different positions. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Isotopic labeling : Use deuterated analogs to track proton transfer steps during electrophilic substitution .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • QSAR models : Correlate molecular descriptors (e.g., Hammett σ, LUMO energy) with reaction rates. For example, a lower LUMO energy (~-1.5 eV) indicates higher electrophilicity at C-3, favoring SN2 reactions .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.
    Case study : Predict that substitution with NaN3 in DMF proceeds with 70–80% yield at 60°C, validated by experimental data from analogous bromopyran systems .

Advanced: How should researchers resolve contradictions in reported yields for bromination reactions of tetrahydro-2H-pyran-2-ol derivatives?

Methodological Answer:
Contradictions often stem from subtle experimental variables :

FactorImpact on YieldMitigation Strategy
Catalyst purity Impurities (e.g., moisture) reduce activityUse freshly distilled BF3•OEt2 .
Oxygen sensitivity Radical side reactionsConduct reactions under N2/Ar
Byproduct formation Competing oxidation (e.g., ketones)Add antioxidants (e.g., BHT)
Statistical analysis : Apply factorial design (e.g., 2³ DOE) to isolate critical factors. For example, a study varying temperature (0°C vs. 25°C), catalyst loading (0.5 vs. 1.0 eq.), and solvent (THF vs. DCM) identified temperature as the dominant variable (p < 0.05) .

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